molecular formula C14H11ClHg B14696123 Chloro(2,2-diphenylethenyl)mercury CAS No. 24522-19-8

Chloro(2,2-diphenylethenyl)mercury

Cat. No.: B14696123
CAS No.: 24522-19-8
M. Wt: 415.28 g/mol
InChI Key: MGWSQVFFZOMMBF-UHFFFAOYSA-M
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Description

Chloro(2,2-diphenylethenyl)mercury is a specialized organomercury compound of interest in advanced synthetic and catalytic chemistry. This reagent features a mercury atom bound to a chlorido ligand and a sterically demanding 2,2-diphenylethenyl group, a structure that suggests its potential utility in organic synthesis, particularly in transmetalation reactions for the construction of complex carbon frameworks. Organomercury compounds are known to interact with biological systems by binding to thiol groups, leading to mitochondrial dysfunction and oxidative stress, which accounts for their high toxicity . Given its structural motif, this chemical is strictly for use in controlled laboratory research. It is essential for researchers to handle this compound with extreme care, utilizing appropriate personal protective equipment and safety protocols. This compound is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

24522-19-8

Molecular Formula

C14H11ClHg

Molecular Weight

415.28 g/mol

IUPAC Name

chloro(2,2-diphenylethenyl)mercury

InChI

InChI=1S/C14H11.ClH.Hg/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14;;/h1-11H;1H;/q;;+1/p-1

InChI Key

MGWSQVFFZOMMBF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=C[Hg]Cl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(2,2-diphenylethenyl)mercury typically involves the reaction of mercury(II) chloride with 2,2-diphenylethylene in the presence of a suitable solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

HgCl2+C6H5C=C(C6H5)ClHgC(C6H5)=C(C6H5)\text{HgCl}_2 + \text{C}_6\text{H}_5\text{C}=\text{C}(\text{C}_6\text{H}_5) \rightarrow \text{ClHgC}(\text{C}_6\text{H}_5)=\text{C}(\text{C}_6\text{H}_5) HgCl2​+C6​H5​C=C(C6​H5​)→ClHgC(C6​H5​)=C(C6​H5​)

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. the synthesis in a laboratory setting can be scaled up with appropriate safety measures and equipment.

Chemical Reactions Analysis

Types of Reactions

Chloro(2,2-diphenylethenyl)mercury can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Addition Reactions: The double bond in the 2,2-diphenylethenyl group can undergo addition reactions with suitable reagents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used to replace the chloro group with an iodide.

    Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.

    Addition: Hydrogenation can be performed using a palladium catalyst to add hydrogen across the double bond.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield iodo(2,2-diphenylethenyl)mercury.

Scientific Research Applications

Chloro(2,2-diphenylethenyl)mercury has several applications in scientific research:

    Organic Synthesis: It can be used as a reagent in the synthesis of complex organic molecules.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: Although less common, it can be used in studies related to mercury’s biological effects and interactions.

Mechanism of Action

The mechanism by which Chloro(2,2-diphenylethenyl)mercury exerts its effects is primarily through its ability to form stable complexes with various organic and inorganic molecules. The mercury atom can coordinate with different ligands, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural and physicochemical differences between Chloro(2,2-diphenylethenyl)mercury and key analogs:

Compound Name CAS Number Molecular Structure Key Features
This compound 24522-19-8 Hg-Cl + 2,2-diphenylethenyl Bulky aromatic substituent; extended π-conjugation enhances stability .
Chloro(2-phenylethenyl)mercury (Z-isomer) 36525-03-8 Hg-Cl + 2-phenylethenyl Smaller substituent; stereochemistry affects reactivity .
Chloro(2-phenylethyl)mercury 27151-79-7 Hg-Cl + 2-phenylethyl Saturated ethyl chain; reduced conjugation increases susceptibility to oxidation .
[4-[(1E)-2-Phenylethenyl]phenyl]chloromercury 867300-22-9 Hg-Cl + 4-styrylphenyl Para-substituted styryl group; electronic effects alter Hg-Cl bond polarity .
Chloro(furan-3-yl)mercury 5857-38-5 Hg-Cl + furan-3-yl Heteroaromatic substituent; furan’s electron-rich nature modulates reactivity .

Reactivity and Stability

  • Hg-Cl Bond Stability : The 2,2-diphenylethenyl group stabilizes the Hg center via resonance, reducing electrophilicity compared to aliphatic analogs like Chloro(2-phenylethyl)mercury. This decreases susceptibility to nucleophilic attack .
  • Demercuration : this compound undergoes demercuration with S₂Cl₂ to yield chloroalkenes, similar to furyl/thienyl mercurials . However, its bulky substituent slows reaction kinetics compared to Chloro(furan-3-yl)mercury.
  • Thermal Stability : The conjugated diphenylethenyl group enhances thermal stability, whereas Chloro(2-phenylethyl)mercury decomposes at lower temperatures due to weaker C-Hg bonds .

Toxicity and Environmental Impact

All listed compounds are highly toxic, with mercury bioaccumulation posing risks to ecosystems. This compound’s lower solubility in water (due to aromatic hydrophobicity) may reduce acute aquatic toxicity but increase persistence in sediments. In contrast, Chloro(2-methoxyethyl)mercury (CAS 7401-91-4) is more water-soluble, leading to higher mobility in environmental systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Chloro(2,2-diphenylethenyl)mercury, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves mercury(II) chloride reacting with 2,2-diphenylethenyl precursors (e.g., Grignard reagents or organolithium compounds) under inert atmospheres. Optimization includes controlling stoichiometry (e.g., 1:1 HgCl₂ to organometallic reagent), solvent choice (dry THF or diethyl ether), and temperature (0–25°C). Purity can be enhanced via recrystallization from toluene or column chromatography. Reaction progress is monitored by TLC or 199Hg{}^{199}\text{Hg} NMR .
  • Key Data : Thermochemical studies of analogous mercury diphenyl compounds (e.g., ΔH° formation = 143 kJ/mol) inform reaction enthalpy calculations .

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer :

  • X-ray crystallography : Resolves Hg-C and Hg-Cl bond lengths (typically ~2.05–2.10 Å and ~2.30 Å, respectively) and confirms tetrahedral geometry .
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify aromatic and vinyl proton environments. 199Hg^{199}\text{Hg} NMR (e.g., δ ~ -800 to -1000 ppm) confirms mercury coordination .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M-Cl]⁺) and isotopic patterns characteristic of mercury .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Containment : Use gloveboxes or fume hoods with HEPA filters to prevent inhalation/contact. Double-glove with nitrile or neoprene.
  • Decontamination : Mercury spills require immediate treatment with sulfur powder or activated charcoal to immobilize residues.
  • Waste disposal : Collect in amber glass bottles labeled for hazardous mercury waste, following EPA/OSHA guidelines .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what mechanistic insights exist?

  • Methodological Answer : The compound acts as a transmetallation agent in Stille or Suzuki-Miyaura couplings. Mechanistic studies (e.g., DFT calculations) reveal that the Hg-Cl bond undergoes oxidative addition to Pd(0), forming Pd-Hg intermediates. Kinetic isotope effects (KIEs) and Hammett plots quantify electronic effects of substituents on the diphenylethenyl group .
  • Data Contradiction : Discrepancies in reaction yields (e.g., 60–85%) may arise from Hg-Pd intermediate stability; replicate experiments under varied Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) are recommended .

Q. What computational models predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/LANL2DZ level calculates frontier orbitals (HOMO-LUMO gap ~3.2 eV), correlating with UV-Vis absorption maxima (~320 nm). Charge distribution maps show electron density localized on the vinyl group, explaining nucleophilic reactivity .
  • Validation : Compare computed IR spectra (e.g., Hg-Cl stretch ~280 cm⁻¹) with experimental FT-IR to refine basis sets .

Q. How can researchers resolve contradictions in spectroscopic data for mercury-vinyl complexes?

  • Methodological Answer :

  • Multi-technique validation : Combine 199Hg^{199}\text{Hg} NMR with EXAFS to confirm coordination geometry.
  • Isotopic labeling : Synthesize 13C^{13}\text{C}-labeled analogs to distinguish overlapping signals in crowded spectra.
  • Error analysis : Statistically assess batch-to-batch variability (e.g., ANOVA) for purity-driven discrepancies .

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